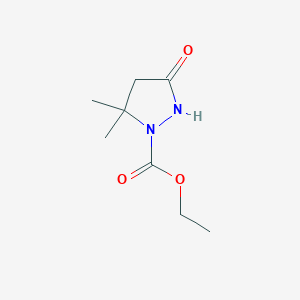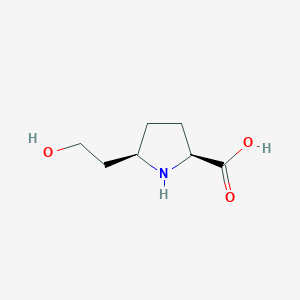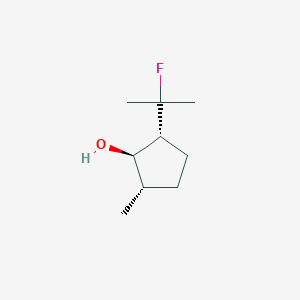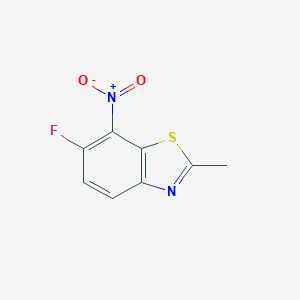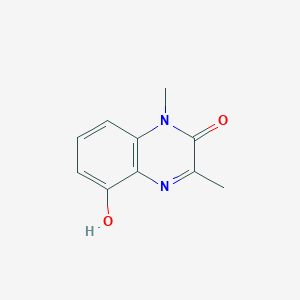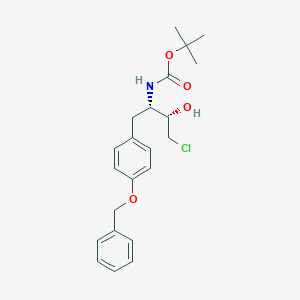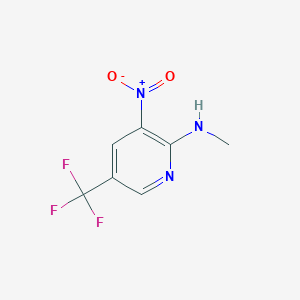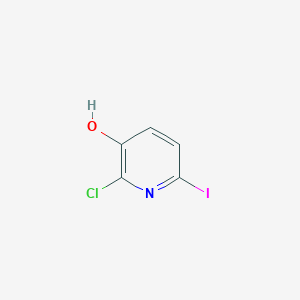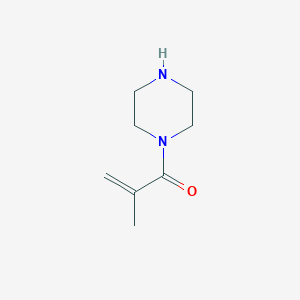
2-Methyl-1-(piperazin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(piperazin-1-yl)prop-2-en-1-one, commonly known as MPP, is a chemical compound that has been widely used in scientific research. It is a member of the piperazine family and is often used as a building block in the synthesis of other compounds. MPP has been found to have various biochemical and physiological effects, making it an important tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
Mechanism of Action
MPP has been found to interact with a variety of targets in the body, including neurotransmitter receptors, ion channels, and enzymes. It has been shown to modulate the activity of the dopamine and serotonin systems, which are involved in mood regulation and reward processing. MPP has also been found to have anxiolytic and antipsychotic effects, making it a potential target for the development of new drugs.
Biochemical and Physiological Effects:
MPP has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to changes in mood and behavior. MPP has also been found to modulate the activity of ion channels, which can affect neuronal excitability and synaptic transmission. Additionally, MPP has been found to have antioxidant and anti-inflammatory effects, which may have therapeutic implications for a variety of diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPP in lab experiments is its versatility. It can be used as a building block to synthesize a wide variety of compounds, making it a useful tool for drug development. MPP is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using MPP is its potential toxicity. It has been shown to have cytotoxic effects on some cell types, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving MPP. One area of interest is the development of new drugs that target the dopamine and serotonin systems. MPP has been found to have anxiolytic and antipsychotic effects, making it a potential target for the treatment of anxiety and psychotic disorders. Additionally, MPP has been found to have antioxidant and anti-inflammatory effects, which may have therapeutic implications for a variety of diseases. Further research is needed to fully understand the potential therapeutic applications of MPP.
Synthesis Methods
The synthesis of MPP involves the reaction of 2-methylacryloyl chloride with piperazine in the presence of a base catalyst. The reaction proceeds via nucleophilic addition of the piperazine nitrogen to the carbonyl group of the acryloyl chloride, followed by elimination of hydrochloric acid to form the final product.
Scientific Research Applications
MPP has been used in scientific research for a variety of purposes. One of the most common applications is in the development of new drugs. MPP can be used as a building block to synthesize compounds that have potential therapeutic effects. It has also been used as a tool to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of different compounds.
properties
CAS RN |
167982-25-4 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-methyl-1-piperazin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C8H14N2O/c1-7(2)8(11)10-5-3-9-4-6-10/h9H,1,3-6H2,2H3 |
InChI Key |
PLDCDKNSJJVCEH-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)N1CCNCC1 |
Canonical SMILES |
CC(=C)C(=O)N1CCNCC1 |
synonyms |
Piperazine, 1-(2-methyl-1-oxo-2-propenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Bromo-6-methoxybenzo[b]thiophene](/img/structure/B64479.png)

